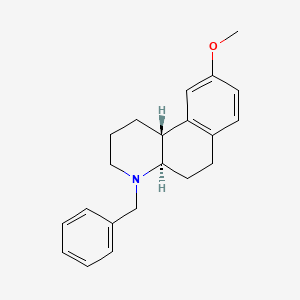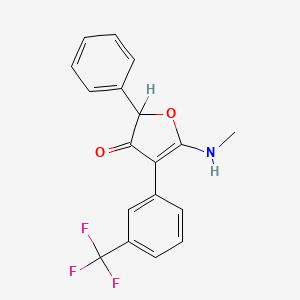
氟草胺
概述
描述
Flurtamone is a pre- and post-emergence herbicide used for the control of broadleaved and grass weeds in soybeans, cotton, peas, groundnuts, and sunflower cultivation at the pre-plant stage . Its mode of action involves blocking carotenoid biosynthesis in weeds by inhibiting phytoene desaturase .
Synthesis Analysis
Flurtamone is a chiral herbicide, and its enantioseparation and trace determination have been studied using ultra-high-performance liquid chromatography tandem triple quadrupole mass spectrometry (UHPLC-MS/MS) . The absolute configuration was first confirmed by the specific rotation and electron circular dichrometry (ECD) .
Molecular Structure Analysis
The molecular formula of Flurtamone is C18H14F3NO2 . More details about its molecular structure can be found in the referenced material .
Chemical Reactions Analysis
Flurtamone is extensively metabolized by phase I reactions (hydroxylation, methylation, ring hydrolysis) and phase II reactions (conjugations) . Only very small amounts of the unchanged parent compound were recovered, except in the feces of high dose group animals .
Physical And Chemical Properties Analysis
Flurtamone has a low aqueous solubility and low volatility . Based on its chemical properties, it is not expected to leach to groundwater . It is not normally persistent in soil or water-sediment systems .
科学研究应用
谷物作物中的除草剂使用
氟草胺主要用作除草剂,用于控制谷物作物中的杂草。它已被评估用于春季谷物,如大麦和小麦,以及冬季谷物,包括大麦,燕麦,黑麦,小黑麦,小麦和拼小麦。 对氟草胺在这些作物中的使用风险进行了彻底的评估,以确保安全性和有效性 .
手性分析和对映体分离
研究人员对氟草胺的手性分析进行了研究,这对理解其在分子水平上的行为至关重要。 已经实现了氟草胺的对映体分离和绝对构型的确认,为进一步研究其在各种基质中的对映体选择性检测奠定了基础 .
油菜中的野芥菜控制
氟草胺也已用于测试控制油菜作物中的野芥菜。 田间研究表明,以一定剂量施用氟草胺可以控制高达 80% 的野芥菜,而不会影响油菜的种子产量 .
作用机制
Target of Action
Flurtamone primarily targets the enzyme Phytoene Desaturase (PD) . PD is a membrane-bound enzyme in the carotenogenic pathway that catalyzes the hydrogen abstraction step at the first C40 precursor of β-carotene . This enzyme plays a crucial role in the biosynthesis of carotenoids, which are essential pigments in plants.
Mode of Action
Flurtamone acts as a bleaching herbicide . It inhibits the activity of Phytoene Desaturase, thereby disrupting the carotenogenic pathway . This disruption prevents the synthesis of carotenoids, leading to the bleaching of the plant tissues.
Biochemical Pathways
By inhibiting Phytoene Desaturase, Flurtamone affects the carotenogenic pathway . Carotenoids are vital for photosynthesis as they absorb light energy and protect the chlorophyll from photo-damage. When Flurtamone inhibits the synthesis of carotenoids, it leads to the bleaching of plant tissues and eventually the death of the plant.
Pharmacokinetics
Flurtamone has a low aqueous solubility and low volatility .
Result of Action
The primary result of Flurtamone’s action is the control of broad-leaved weeds and grasses . By inhibiting the synthesis of carotenoids, Flurtamone causes the bleaching of plant tissues, leading to the death of the plant. This makes it an effective herbicide for controlling unwanted vegetation.
Action Environment
Flurtamone is used as a pre-emergence or post-emergence herbicide . It is typically applied pre-planting and soil-incorporated to control broad-leaved and some grasses . The efficacy of Flurtamone is influenced by environmental factors such as soil type, temperature, and moisture levels.
安全和危害
属性
IUPAC Name |
5-(methylamino)-2-phenyl-4-[3-(trifluoromethyl)phenyl]furan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2/c1-22-17-14(12-8-5-9-13(10-12)18(19,20)21)15(23)16(24-17)11-6-3-2-4-7-11/h2-10,16,22H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRMIJKDBAQCHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)C(O1)C2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058228 | |
| Record name | Flurtamone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96525-23-4 | |
| Record name | Flurtamone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96525-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flurtamone [ISO:ANSI:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096525234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flurtamone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3(2H)-Furanone, 5-(methylamino)-2-phenyl-4-[3-(trifluoromethyl)phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLURTAMONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2379SGQ8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Flurtamone and how does it exert its herbicidal effect?
A1: Flurtamone targets phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. [, , , ] By inhibiting PDS, Flurtamone disrupts the production of colored carotenoids, leading to the accumulation of phytoene, a precursor of carotenoids. [, ] This disruption ultimately results in the bleaching of plants due to the lack of protective carotenoids, which are essential for photosynthesis. [, ]
Q2: Are there differences in the biological activity of Flurtamone enantiomers?
A3: Yes, research has shown that the R-enantiomer of Flurtamone exhibits significantly higher herbicidal activity compared to the S-enantiomer and the racemic mixture. [] The R-enantiomer's contribution to the overall herbicidal activity was found to be dominant, ranging from 86.3% to 97.3%. []
Q3: What is the molecular formula and weight of Flurtamone?
A3: Flurtamone has the molecular formula C19H16F3NO2 and a molecular weight of 347.33 g/mol.
Q4: Is there information available on the spectroscopic data of Flurtamone?
A5: While the provided research abstracts don't detail specific spectroscopic data for Flurtamone, techniques like NMR and mass spectrometry are commonly employed for structural elucidation and identification of this compound and its metabolites. [, , , ]
Q5: How does Flurtamone behave under various environmental conditions?
A6: Studies have examined Flurtamone's dissipation in different soil types, demonstrating its persistence and potential impact on the environment. [, , ] Factors like soil type, previous exposure to Flurtamone, and microbial activity influence its degradation rate. [, ]
Q6: Are there specific formulations designed to enhance Flurtamone's stability or efficacy?
A7: Researchers have explored clay-surfactant systems for creating slow-release formulations of Flurtamone. [] These formulations aim to improve the herbicide's bioactivity and control its release, potentially enhancing its efficacy and reducing environmental impact. []
Q7: Does Flurtamone possess any catalytic properties?
A7: Flurtamone is primarily recognized for its herbicidal activity, which stems from its inhibitory action on PDS. The provided research doesn't suggest any catalytic properties associated with this compound.
Q8: Have computational methods been employed to study Flurtamone?
A9: Yes, molecular docking studies have provided insights into Flurtamone's interaction with PDS. [] These studies highlighted the role of specific amino acid residues in the binding of Flurtamone enantiomers to the enzyme's active site. []
Q9: What do quantitative structure-activity relationship (QSAR) studies reveal about Flurtamone?
A10: QSAR analyses, utilizing a set of Flurtamone derivatives, identified lipophilicity (π) and a specific steric parameter (B2) of substituents as key factors influencing the inhibitory activity against PDS. [] This information aids in understanding how structural modifications impact Flurtamone's potency.
Q10: How do structural modifications affect Flurtamone's activity?
A11: Research on Flurtamone analogs revealed that meta-substituted 4-phenyl derivatives displayed significant inhibitory activity. [] The presence of a phenyl or para-fluorophenyl group at position 2 of the furanone ring proved advantageous. [] Additionally, varying the alkyl substituents of the 5-amino group influenced activity, with the ethyl derivative showing the highest potency. []
Q11: What is the environmental fate of Flurtamone?
A13: Flurtamone exhibits persistence in different soil types. [, , ] Its dissipation rate varies depending on factors like soil type, previous Flurtamone exposure, and microbial activity. [, ] Studies have shown initial rapid degradation followed by a gradual slowdown over time. [] Understanding its degradation pathway is crucial for assessing its long-term environmental impact.
Q12: How does Flurtamone behave in different media in terms of dissolution and solubility?
A14: While the abstracts don't provide detailed data on dissolution and solubility, research on Flurtamone formulations using clay-surfactant systems suggests efforts to modulate its release profile. [] It can be inferred that controlling Flurtamone's dissolution rate is essential for its efficacy and environmental fate.
Q13: Are there alternative herbicides with similar modes of action to Flurtamone?
A15: Yes, other herbicides target the carotenoid biosynthesis pathway, albeit at different steps. Examples include norflurazon, fluridone, and diflufenican. [] These herbicides also disrupt carotenoid production, leading to bleaching in susceptible plants.
Q14: Has resistance to Flurtamone been observed in weed species?
A16: While specific information on Flurtamone resistance isn't detailed in the abstracts, research on related bleaching herbicides, like norflurazon, highlights the potential for resistance development in weed populations. [] Understanding the mechanisms of resistance to these herbicides is crucial for developing effective weed management strategies.
Q15: Is there cross-resistance between Flurtamone and other herbicides?
A17: Research suggests that cross-resistance can occur between herbicides targeting the same pathway. A study using a Chlamydomonas mutant with a modified phytoene desaturase gene displayed tolerance to multiple bleaching herbicides, including fluridone, flurtamone, and diflufenican. [] This finding emphasizes the need for diverse herbicide application strategies to combat resistance development.
Q16: Can you elaborate on the resistance mechanisms observed against herbicides like Flurtamone that target phytoene desaturase?
A18: One of the key resistance mechanisms against PDS-inhibiting herbicides involves mutations in the PDS enzyme itself. [] These mutations can alter the herbicide binding site, reducing its affinity and effectiveness. [] For example, a study identified a mutation in the pds gene of a Synechocystis mutant that conferred resistance to norflurazon, also exhibiting slight cross-resistance to Flurtamone. [] This mutation modified a specific arginine residue, highlighting its importance in herbicide binding. []
Q17: What are the implications of non-target site resistance (NTSR) for herbicides like Flurtamone?
A19: NTSR presents a significant challenge for weed management as it can confer resistance to multiple herbicides with different modes of action. [, ] While the provided research primarily focuses on target-site resistance, studies on related herbicides highlight the increasing prevalence of NTSR in weed populations, including those resistant to ACCase and ALS inhibitors. [, , ] This finding underscores the need for comprehensive resistance management strategies that encompass both target-site and NTSR mechanisms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

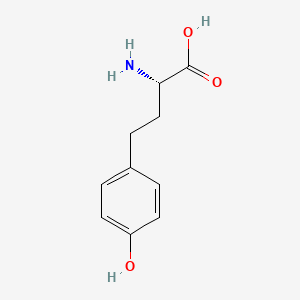
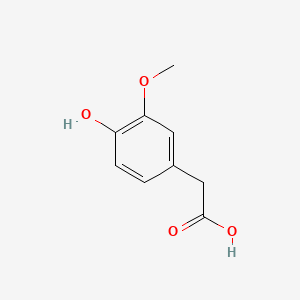
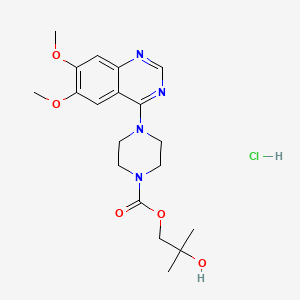
![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]pentanediamide](/img/structure/B1673405.png)
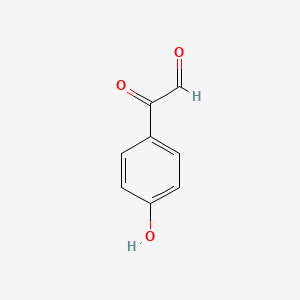
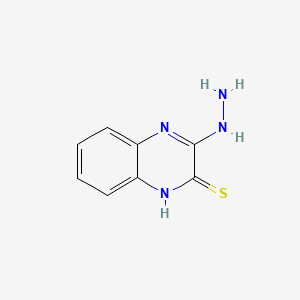
![N-[(3-Hydroxy-2-quinolinyl)carbonyl]-glycine](/img/structure/B1673411.png)
![3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid](/img/structure/B1673414.png)

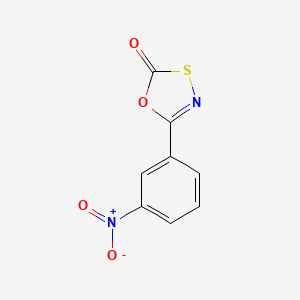
![1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one](/img/structure/B1673417.png)
![(E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1673419.png)

